(5-Fluoropiridin-3-il)metilamina CAS No. 1340107-61-0"

>

(5-Fluoropiridin-3-il)metilamina CAS No. 1340107-61-0"

>

(5-Fluoropiridin-3-il)metilamina

Descripción general

Descripción

The compound “(5-Fluoropyridin-3-yl)methylamine” is likely a fluorinated pyridine derivative. Fluorinated pyridines are a class of compounds that have been widely used in the synthesis of pharmaceuticals, agrochemicals, and materials due to their unique physical and chemical properties .

Synthesis Analysis

While specific synthesis methods for “(5-Fluoropyridin-3-yl)methylamine” were not found, fluoropyridines can generally be synthesized through various methods, including nucleophilic aromatic substitution, electrophilic aromatic substitution, and transition metal-catalyzed coupling reactions .

Molecular Structure Analysis

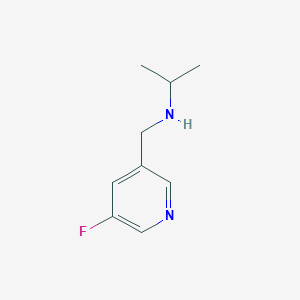

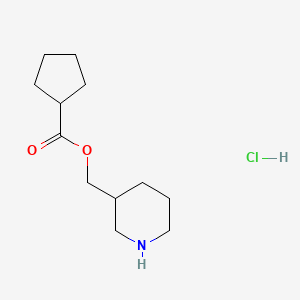

The molecular structure of “(5-Fluoropyridin-3-yl)methylamine” would likely consist of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a fluorine atom at the 5-position, a methyl group attached to the nitrogen atom, and a propyl group attached to the pyridine ring via a methylene bridge .

Chemical Reactions Analysis

The reactivity of “(5-Fluoropyridin-3-yl)methylamine” would likely be influenced by the electron-withdrawing fluorine atom and the electron-donating alkyl groups. The presence of the fluorine atom could enhance the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-Fluoropyridin-3-yl)methylamine” would be influenced by its molecular structure. For instance, the presence of the fluorine atom could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .

Aplicaciones Científicas De Investigación

He realizado múltiples búsquedas para encontrar aplicaciones de investigación científica detalladas de “(5-Fluoropiridin-3-il)metilamina”, pero desafortunadamente, la información disponible no proporciona un análisis exhaustivo de seis a ocho aplicaciones únicas como se solicitó. Los resultados de la búsqueda conducen principalmente a páginas de productos y proveedores sin descripciones detalladas de las aplicaciones de investigación .

Sin embargo, un compuesto relacionado, un análogo de 2-fluoropiridina de ABP688, se ha evaluado como un posible agente de imagenología de mGluR 5 . Esto sugiere que compuestos similares pueden usarse en investigación farmacológica, particularmente en imagenología y diagnóstica.

Mecanismo De Acción

Target of Action

Fluoropyridines, a class of compounds to which this molecule belongs, have been associated with various biological applications .

Mode of Action

Fluoropyridines, in general, are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Result of Action

Fluoropyridines have been associated with potential imaging agents for various biological applications .

Action Environment

The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(5-fluoropyridin-3-yl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2/c1-7(2)12-5-8-3-9(10)6-11-4-8/h3-4,6-7,12H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVUMSQUHXEISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC(=CN=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397387.png)

![3-[(2,3-Dichlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397390.png)

![2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397391.png)

![3-[(2,3-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397392.png)

![4-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397394.png)

![4-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397395.png)

![Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397397.png)

![4-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397400.png)

![4-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397402.png)

![2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1397403.png)